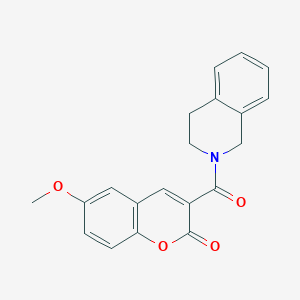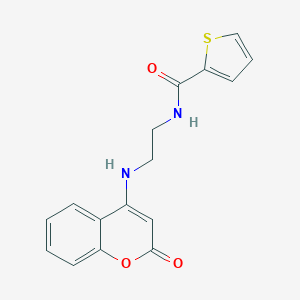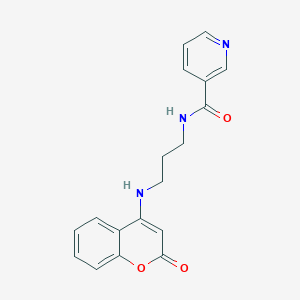
3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes a 3,4-dihydro-2(1H)-quinolinone moiety . This is a heterocyclic compound with a pyrimidine moiety in the ring nucleus .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 3,4-dihydro-2(1H)-quinolinones have been synthesized using various methods . One such method involves a three-component Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea .
科学的研究の応用
I conducted several searches to find specific scientific research applications for the compound “3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one”, also known as “6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one”. However, there is limited publicly available information on this particular compound.
- Antibacterial Agents : Compounds in this class have been used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .
- Synthetic Chemistry : They serve as building blocks for synthesizing various heterocyclic compounds with potential pharmacological properties .
- Neurodegenerative Disease Research : THIQ-based compounds have shown activities against neurodegenerative disorders .
Safety and Hazards
作用機序
Target of Action
The compound, also known as 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one, exhibits a variety of activities in both peripheral and central tissues . It is known to interact with several targets, including phosphodiesterase , β-adrenergic receptors , vasopressin receptors , and serotonin and dopamine receptors . These targets play crucial roles in various physiological processes, including signal transduction, neurotransmission, and regulation of blood pressure.
Mode of Action
The compound’s interaction with its targets leads to a range of biochemical changes. For instance, its phosphodiesterase inhibition activity can increase the levels of cyclic AMP or cyclic GMP in cells, leading to altered cell signaling . Its antagonistic action on vasopressin receptors can influence water balance and blood pressure . The compound’s interaction with serotonin and dopamine receptors can affect mood and behavior .
Biochemical Pathways
The compound’s actions can affect multiple biochemical pathways. For instance, its phosphodiesterase inhibition activity can influence the cAMP and cGMP signaling pathways , leading to a variety of downstream effects . Its antagonistic action on vasopressin receptors can affect the vasopressin signaling pathway , influencing water balance and blood pressure . Its interaction with serotonin and dopamine receptors can impact the serotonin and dopamine signaling pathways , potentially affecting mood and behavior .
Result of Action
The compound’s actions result in a variety of molecular and cellular effects. For instance, its phosphodiesterase inhibition activity can lead to increased levels of cyclic AMP or cyclic GMP in cells, altering cell signaling . Its antagonistic action on vasopressin receptors can lead to changes in water balance and blood pressure . Its interaction with serotonin and dopamine receptors can lead to changes in mood and behavior .
特性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-16-6-7-18-15(10-16)11-17(20(23)25-18)19(22)21-9-8-13-4-2-3-5-14(13)12-21/h2-7,10-11H,8-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGMNDVRUXFTTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(2-chlorobenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B508670.png)

![2-{[4-(3-hydroxypropyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B508673.png)
![4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B508675.png)
![4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B508679.png)
![4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B508680.png)

![6-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}nicotinamide](/img/structure/B508682.png)

![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508687.png)
![N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508689.png)

![N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508692.png)
![N-{2-[(4-methylpentanoyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508693.png)